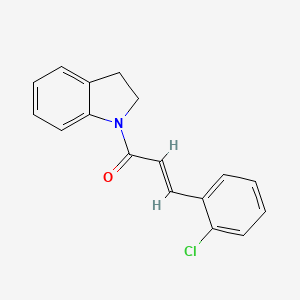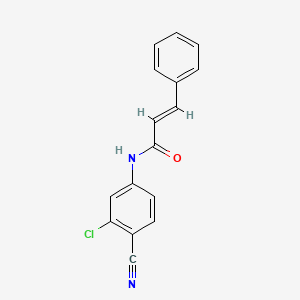![molecular formula C25H33NO5 B11016121 4-butyl-5-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one](/img/structure/B11016121.png)
4-butyl-5-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-5-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one is a complex organic compound with a unique structure that combines elements of chromenone and isoquinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-5-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one typically involves multiple steps. The process begins with the preparation of the chromenone core, followed by the introduction of the isoquinoline moiety. Key steps include:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Isoquinoline Moiety: This step involves the reaction of the chromenone core with an isoquinoline derivative, often facilitated by a coupling reagent such as EDCI or DCC.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-butyl-5-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl and hydroxyl positions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules. Its isoquinoline moiety is particularly interesting for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of chromenone and isoquinoline structures suggests it may have activity against certain diseases, such as cancer or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its complex structure allows for fine-tuning of these properties through chemical modifications.
作用机制
The mechanism of action of 4-butyl-5-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The isoquinoline moiety could bind to specific sites on proteins, while the chromenone core may influence the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-butyl-5-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one: shares similarities with other chromenone and isoquinoline derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of these two moieties, which may confer distinct properties not seen in simpler analogs. This dual structure allows for a broader range of interactions and applications, making it a valuable compound for further research and development.
属性
分子式 |
C25H33NO5 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
5-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-4-butyl-7-methylchromen-2-one |
InChI |
InChI=1S/C25H33NO5/c1-3-4-7-18-14-23(28)31-21-13-17(2)12-20(24(18)21)30-16-22(27)26-11-10-25(29)9-6-5-8-19(25)15-26/h12-14,19,29H,3-11,15-16H2,1-2H3 |
InChI 键 |
WFOZOWBLYQCZSL-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N3CCC4(CCCCC4C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetylamino)phenyl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11016043.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B11016047.png)
![N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]glycinamide](/img/structure/B11016048.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11016052.png)
![4-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B11016060.png)
![5-oxo-1-phenyl-N-[2-(phenylsulfanyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11016071.png)
![N-(furan-2-ylmethyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11016074.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide](/img/structure/B11016076.png)
![5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11016085.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B11016093.png)
![trans-N-(2,4-dichlorophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11016100.png)



